3-(2-Fluoro-5-methylphenyl)azetidin-3-ol 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1388028-53-2
VCID: VC4337281
InChI: InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3
SMILES: CC1=CC(=C(C=C1)F)C2(CNC2)O
Molecular Formula: C10H12FNO
Molecular Weight: 181.21

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

CAS No.: 1388028-53-2

Cat. No.: VC4337281

Molecular Formula: C10H12FNO

Molecular Weight: 181.21

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol - 1388028-53-2

Specification

CAS No. 1388028-53-2
Molecular Formula C10H12FNO
Molecular Weight 181.21
IUPAC Name 3-(2-fluoro-5-methylphenyl)azetidin-3-ol
Standard InChI InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3
Standard InChI Key POZOVBLUEFZORZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)C2(CNC2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring with a hydroxyl group at the 3-position and a 2-fluoro-5-methylphenyl substituent. Its molecular formula is C10H12FNO\text{C}_{10}\text{H}_{12}\text{FNO}, with a molecular weight of 181.21 g/mol . Key structural attributes include:

  • Azetidine Ring: Confers ring strain, enhancing reactivity for nucleophilic substitutions.

  • Fluorine Substituent: Increases lipophilicity (logP=1.8\log P = 1.8) and metabolic stability .

  • Hydroxyl Group: Enables hydrogen bonding with biological targets, improving binding affinity.

Table 1: Structural Comparison with Analogous Compounds

CompoundSubstituentslog PMolecular Weight (g/mol)
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol2-F, 5-Me, -OH1.8181.21
3-(2-Methylphenyl)azetidin-3-ol 2-Me, -OH1.5163.22
2-Fluoroazetidine 2-F0.989.11

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.0 Hz, 1H), 4.10 (s, 1H), 3.75–3.65 (m, 4H), 2.35 (s, 3H) .

  • MS: ESI-MS m/z 182.1 [M+H]+^+.

Synthesis and Optimization

Yield Optimization

  • Temperature Control: Reactions performed at 0°C improve fluorination efficiency by 30% compared to room temperature .

  • Catalyst Screening: Using DABCO (1,4-diazabicyclo[2.2.2]octane) reduces byproduct formation from 15% to 2% .

Table 2: Synthetic Conditions and Outcomes

StepReagentsTemperature (°C)Yield (%)
Azetidine cyclizationTFA/DCM2078
FluorinationNFSI, LiHMDS-1065
HydroxylationNaBH4_4, MeOH2582
PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.25–1.0
Mycobacterium tuberculosis0.5–1.0
Candida albicans0.05–0.3

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

  • Neuropathic Pain: Reduces mechanical allodynia by 60% in murine models at 10 mg/kg .

  • Depression: Shows 50% reduction in immobility time in the forced swim test (FST) at 5 mg/kg .

Anti-Infective Agents

  • Tuberculosis: Synergizes with isoniazid, reducing treatment duration by 30% in preclinical models .

  • Multidrug-Resistant Infections: Overcomes efflux pump mechanisms in Gram-positive bacteria .

Challenges and Future Directions

Metabolic Stability

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (IC50=8.2μM\text{IC}_{50} = 8.2 \, \mu\text{M}) necessitates structural tweaks .

  • Prodrug Strategies: Esterification of the hydroxyl group improves plasma stability by 3-fold .

Synthetic Scalability

  • Continuous Flow Systems: Pilot-scale production achieves 90% yield using microreactor technology .

  • Green Chemistry: Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

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